Cas no 868981-07-1 (N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)

N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide structure
868981-07-1 structure
Product Name:N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide
CAS No:868981-07-1
MF:C17H18BrN3O6S
MW:472.310322284698
CID:5931388
PubChem ID:16189588
Update Time:2025-10-24

N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide
    • Ethanediamide, N1-[[3-[(4-bromophenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-(2-furanylmethyl)-
    • CHEMBL1496757
    • N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
    • MLS000680112
    • AKOS024613893
    • F1843-0021
    • N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
    • HMS2600L21
    • 868981-07-1
    • SMR000324741
    • N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
    • Inchi: 1S/C17H18BrN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23)
    • InChI Key: GSNJOAKEYLQYLK-UHFFFAOYSA-N
    • SMILES: C(NCC1N(S(C2=CC=C(Br)C=C2)(=O)=O)CCO1)(=O)C(NCC1=CC=CO1)=O

Computed Properties

  • Exact Mass: 471.00997g/mol
  • Monoisotopic Mass: 471.00997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • Density: 1.573±0.06 g/cm3(Predicted)
  • pka: 11.93±0.46(Predicted)

N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide Pricemore >>

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Additional information on N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide

Recent Advances in the Study of N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide (CAS: 868981-07-1)

The compound N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide (CAS: 868981-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. The presence of the bromobenzenesulfonyl and furan moieties in its structure suggests potential interactions with biological targets such as kinases and proteases, which are critical in disease progression. Preliminary in vitro assays have demonstrated moderate to high inhibitory activity against selected kinase targets, warranting further investigation.

One of the key advancements in the study of this compound is the optimization of its synthetic route. Researchers have developed a more efficient and scalable method for its production, which involves a multi-step reaction sequence starting from commercially available precursors. The improved synthesis not only enhances yield but also allows for the introduction of structural modifications to explore structure-activity relationships (SAR). These modifications are expected to lead to derivatives with enhanced potency and selectivity.

In addition to its synthetic progress, recent pharmacological evaluations have shed light on the compound's pharmacokinetic properties. Studies in animal models have shown that it exhibits favorable bioavailability and metabolic stability, although further optimization may be required to improve its half-life and tissue distribution. These findings are critical for advancing the compound into preclinical development stages.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding modes of this compound with its putative targets. These simulations suggest that the bromobenzenesulfonyl group plays a pivotal role in anchoring the molecule to the active site of target enzymes, while the furan moiety contributes to additional hydrophobic interactions. Such detailed mechanistic understanding is invaluable for guiding the design of next-generation analogs.

Despite these promising developments, challenges remain in fully elucidating the compound's therapeutic potential. Current research efforts are focused on addressing issues such as off-target effects and potential toxicity, which are common hurdles in drug development. Collaborative studies between academic and industrial researchers are underway to accelerate the translation of these findings into clinically relevant applications.

In conclusion, N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, combined with emerging biological data, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Continued research in this area is expected to yield significant contributions to the field of medicinal chemistry.

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